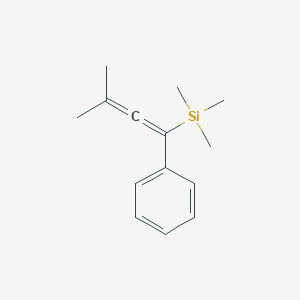
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is a specialized organosilicon compound It features a silicon atom bonded to three methyl groups and a 3-methyl-1-phenyl-1,2-butadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- typically involves the reaction of trimethylsilyl chloride with 3-methyl-1-phenyl-1,2-butadiene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(phenyl)silane
- Trimethyl(phenylethynyl)silane
- Trimethyl(phenylmethyl)silane
Uniqueness
Silane, trimethyl(3-methyl-1-phenyl-1,2-butadienyl)- is unique due to the presence of the 3-methyl-1-phenyl-1,2-butadienyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
55967-10-7 |
|---|---|
Molecular Formula |
C14H20Si |
Molecular Weight |
216.39 g/mol |
InChI |
InChI=1S/C14H20Si/c1-12(2)11-14(15(3,4)5)13-9-7-6-8-10-13/h6-10H,1-5H3 |
InChI Key |
VKJUOTHFUWCTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C(C1=CC=CC=C1)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















